1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines in the presence of a catalytic amount of iron (III) chloride . Another method includes the condensation of carbamates with 2,5-dimethoxytetrahydrofuran, yielding N-alkoxycarbonyl pyrroles .
Industrial Production Methods: Industrial production often employs metal-catalyzed reactions due to their efficiency and selectivity. For instance, a manganese complex can catalyze the conversion of primary diols and amines to pyrroles, with water and molecular hydrogen as the only side products . This method is advantageous for large-scale production due to its atom economy and minimal waste generation.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrrole-3-ones, which exhibit significant biological activities.
Reduction: Reduction reactions can convert it into different pyrrolidine derivatives.
Substitution: N-substitution reactions are common, where the nitrogen atom in the pyrrole ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Alkyl halides and sulfonyl chlorides are typical reagents for N-substitution reactions.
Major Products:
Oxidation: Pyrrole-3-ones.
Reduction: Pyrrolidine derivatives.
Substitution: N-alkyl and N-sulfonyl pyrroles.
Scientific Research Applications
1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-Boc-2,3-dihydro-1H-pyrrole: This compound shares a similar pyrrole structure but with a tert-butoxycarbonyl protecting group.
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Another related compound with a carboxylate group.
Uniqueness: 1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one stands out due to its specific tert-butyl substitution, which imparts unique steric and electronic properties. These properties enhance its reactivity and biological activity compared to other pyrrole derivatives .
Properties
CAS No. |
96994-20-6 |
---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-tert-butyl-2H-pyrrol-3-one |
InChI |
InChI=1S/C8H13NO/c1-8(2,3)9-5-4-7(10)6-9/h4-5H,6H2,1-3H3 |
InChI Key |
SWCPAGNWRYRGJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(=O)C=C1 |
Origin of Product |
United States |
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